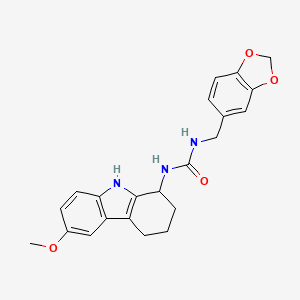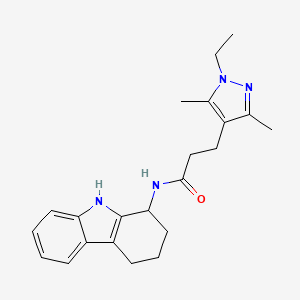
1-(1,3-benzodioxol-5-ylmethyl)-3-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA is a complex organic compound that features a benzodioxole moiety and a tetrahydrocarbazole moiety linked by a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrahydrocarbazole Moiety: This involves the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves the coupling of the benzodioxole and tetrahydrocarbazole moieties through a urea linkage, typically using phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These potential activities make it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA: shares structural similarities with other urea derivatives, such as:
Uniqueness
The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-(6-METHOXY-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)UREA lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)urea |
InChI |
InChI=1S/C22H23N3O4/c1-27-14-6-7-17-16(10-14)15-3-2-4-18(21(15)24-17)25-22(26)23-11-13-5-8-19-20(9-13)29-12-28-19/h5-10,18,24H,2-4,11-12H2,1H3,(H2,23,25,26) |
InChI Key |
VXCVCMBTXZQTDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylsulfamoyl)phenyl]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10988007.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10988014.png)

![ethyl [2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10988032.png)

![N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide](/img/structure/B10988039.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10988046.png)
![Methyl 3-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)benzoate](/img/structure/B10988050.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10988060.png)
![3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B10988067.png)
![N-(4-Phenoxyphenyl)-N'-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)urea](/img/structure/B10988074.png)
![N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10988078.png)
![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10988079.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10988082.png)
